molecular formula C36H39N5O8 B13837462 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine

5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine

Cat. No.: B13837462
M. Wt: 669.7 g/mol
InChI Key: AWGXVMPHAAHJMK-IAOBIIJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine is a modified nucleoside derivative of guanosine. It is characterized by the presence of a dimethoxytrityl (DMT) group at the 5’ position, an isobutyryl group at the N2 position, and a methyl group at the 2’ position. This compound is primarily used in the synthesis of synthetic RNA derivatives and has applications in biochemical and nanotechnology studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine involves several key steps:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reactions are optimized for higher yields and purity, and the process is carried out under controlled conditions to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine involves its incorporation into synthetic RNA molecules. The DMT group serves as a protecting group during synthesis, while the isobutyryl and methyl groups enhance the stability and functionality of the RNA derivatives. The compound interacts with specific molecular targets and pathways involved in RNA synthesis and modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine is unique due to its specific combination of modifications, which provide enhanced stability and functionality for synthetic RNA derivatives. The presence of the 2’-O-methyl group distinguishes it from other similar compounds, making it particularly useful in certain biochemical and nanotechnology applications .

Properties

Molecular Formula

C36H39N5O8

Molecular Weight

669.7 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-hydroxy-3-methoxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C36H39N5O8/c1-21(2)32(43)39-35-38-31-28(33(44)40-35)37-20-41(31)34-30(47-5)29(42)27(49-34)19-48-36(22-10-7-6-8-11-22,23-14-16-25(45-3)17-15-23)24-12-9-13-26(18-24)46-4/h6-18,20-21,27,29-30,34,42H,19H2,1-5H3,(H2,38,39,40,43,44)/t27-,29-,30-,34-,36?/m1/s1

InChI Key

AWGXVMPHAAHJMK-IAOBIIJASA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O)OC

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.